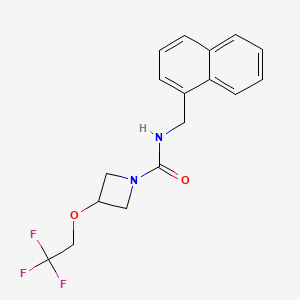
N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, identified by its CAS number 2034338-99-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Structure and Composition
The molecular formula for this compound is C16H14F3N2O2, with a molecular weight of 309.28 g/mol. The compound features a naphthalene ring, an azetidine moiety, and a trifluoroethoxy group that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 309.28 g/mol |
| Molecular Formula | C16H14F3N2O2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways. Notably, studies have highlighted the role of naphthalene derivatives in inhibiting claudin-1—a protein involved in tight junctions and cellular signaling—suggesting potential applications in cancer therapy .
Antitumor Activity
A study focused on naphthalene derivatives demonstrated that certain compounds exhibited significant antitumor activity against colorectal cancer models. The structure-activity relationship (SAR) analysis revealed that modifications to the naphthalene and azetidine components could enhance efficacy against cancer cells .
Case Study: In Vivo Efficacy
In an animal model study, a related naphthalene compound showed promise as a chemosensitizer, enhancing the effects of established chemotherapeutic agents in colorectal cancer treatment . This suggests that this compound may have similar potential.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is limited, related studies indicate high plasma protein binding and moderate stability in liver microsomes .
Safety Profile
The safety profile of similar naphthalene derivatives has been evaluated in various toxicity studies. These studies typically assess mutagenicity and general toxicity in vivo. While specific data for this compound are not available at present, ongoing research into related compounds may provide insights into potential safety concerns.
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)11-24-14-9-22(10-14)16(23)21-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYNONRVPNEWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













